Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-6-oxo-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-4-21-13(19)10-11(9(2)3)15-14(16-12(10)18)17-5-7-20-8-6-17/h9-11H,4-8H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRACCIZVXUKPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. The morpholine ring is then introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group. The final step involves esterification to introduce the ethyl ester group .
Chemical Reactions Analysis
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the morpholine group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Agrochemicals: This compound is investigated for its herbicidal and pesticidal properties.
Material Sciences: It is used in the synthesis of novel materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Tetrahydropyrimidine Derivatives
Key Observations :
- Morpholine vs. Thiophene/Thioxo Groups : The morpholine ring in the target compound may improve solubility compared to sulfur-containing analogs like 2-thioxo derivatives (e.g., 12b), which are associated with enhanced enzyme inhibition (e.g., carbonic anhydrase) .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (e.g., in ) enhance analgesic activity, likely due to increased electron density and hydrophobic interactions. Conversely, sulfonamide groups (e.g., 12b) improve binding to enzyme active sites via hydrogen bonding .
Key Observations :
- The target compound’s synthesis likely involves alkylation of a pyrimidine precursor with a morpholine-containing reagent, analogous to methods in .
- Sulfur-containing derivatives (e.g., 12b) require thiourea instead of urea, as seen in .
- Microwave-assisted synthesis (e.g., ) improves yields and reduces reaction times compared to traditional heating.
Physicochemical Properties
Table 3: Physicochemical Data for Selected Derivatives
Key Observations :
- The target compound’s predicted logP (~2.5) suggests moderate lipophilicity, balancing solubility and membrane permeability.
- Sulfonamide derivatives (e.g., 12b) exhibit higher melting points due to intermolecular hydrogen bonding .
- Methoxy-substituted compounds (e.g., ) show improved solubility in polar solvents.
Biological Activity
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H18N2O4
- Molecular Weight : 270.29 g/mol
Structural Features
The compound features a tetrahydropyrimidine core with a morpholine substituent, which is known to enhance solubility and bioavailability. The presence of the ethyl ester group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that the compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. In cellular models exposed to oxidative stressors, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) induced inflammation models .
Study Overview Table
- Caspase Activation : The induction of apoptosis is primarily mediated through the activation of caspases, which are crucial for the execution phase of cell apoptosis.
- ROS Scavenging : The compound's ability to scavenge reactive oxygen species contributes to its neuroprotective effects.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, it mitigates inflammatory responses.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the tetrahydropyrimidine core via cyclocondensation of substituted β-ketoesters with urea or thiourea derivatives under acidic conditions .
- Step 2 : Introduction of the morpholine moiety via nucleophilic substitution or coupling reactions. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (60–80°C) are critical to prevent side reactions .
- Step 3 : Final esterification or functional group modification. Catalysts like triethylamine improve yields by neutralizing acidic byproducts .
- Optimization : Monitor reaction progress using TLC or HPLC. Yield optimization requires iterative adjustments of solvent polarity and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of core intermediate to morpholine derivative) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the morpholine ring protons (δ 3.5–3.7 ppm, multiplet) and the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃ groups) .
- ¹³C NMR : The carbonyl carbon (C=O) of the tetrahydropyrimidine ring appears at δ 165–170 ppm .
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95% is typical for research-grade material) .
- IR : Confirm the presence of ester C=O (1720–1740 cm⁻¹) and amide N-H (3200–3300 cm⁻¹) stretches .
Q. How can researchers resolve discrepancies in melting point or solubility data reported across studies?
- Methodological Answer :
- Melting Point : Variations arise from polymorphic forms or impurities. Recrystallize the compound using ethyl acetate/hexane (3:1) and compare DSC thermograms to identify stable polymorphs .
- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility may require co-solvents like cyclodextrins .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition or receptor binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB ID 4U5J) to identify binding poses. Focus on hydrogen bonds between the morpholine oxygen and kinase active-site residues (e.g., Asp 86 in MAPK) .
- Kinase Assays : Perform ADP-Glo™ assays with IC₅₀ determinations. For example, preliminary data suggest IC₅₀ values of 0.5–2.0 µM against CDK2 .
- Mutagenesis : Validate docking predictions by mutating key residues (e.g., Ala substitution of Asp 86) and assessing activity loss via Western blot .
Q. How can thermal stability data (TGA/DSC) inform formulation design for in vivo studies?
- Methodological Answer :
- TGA : A 5% weight loss below 150°C indicates residual solvent, necessitating prolonged drying under vacuum .
- DSC : A single endothermic peak at 180–190°C confirms crystalline stability. Amorphous forms (broad peaks) require stabilization with excipients like PVP-K30 .
- Table : Thermal Data Summary
| Technique | Key Parameter | Value | Interpretation |
|---|---|---|---|
| TGA | Decomposition onset | 220°C | Suitable for room-temperature storage |
| DSC | Melting point | 185°C | Crystalline form preferred for bioavailability |
Q. What experimental approaches can address contradictions between in vitro and in vivo pharmacological activity data?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human or murine) to assess CYP450-mediated degradation. A short half-life (<30 min) may explain reduced in vivo efficacy .
- Protein Binding : Use equilibrium dialysis to measure free fraction. High plasma protein binding (>95%) can limit tissue penetration .
- Pharmacokinetics : Conduct IV/PO dosing in rodents. If oral bioavailability is <10%, consider prodrug strategies (e.g., ester-to-acid conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
